(5-氨基-6-乙氧基吡啶-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Amino-6-ethoxypyridin-3-yl)boronic acid” is a specialty chemical . It is not intended for human or veterinary use and is used for research purposes only. The CAS number for this compound is 1309982-25-9 .

Synthesis Analysis

The synthesis of boronic acids like “(5-Amino-6-ethoxypyridin-3-yl)boronic acid” often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .

Molecular Structure Analysis

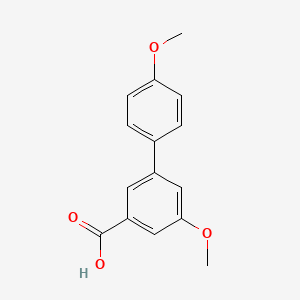

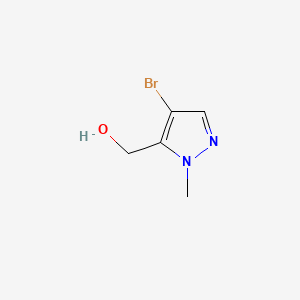

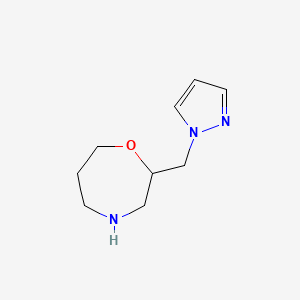

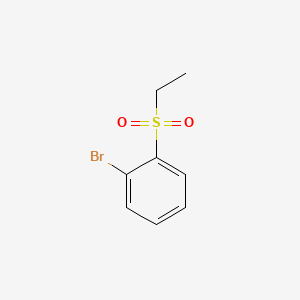

The molecular formula of “(5-Amino-6-ethoxypyridin-3-yl)boronic acid” is C7H11BN2O3. The molecular weight of this compound is 181.986.

Chemical Reactions Analysis

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Physical And Chemical Properties Analysis

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer, or cyclic trimer, in solution or the solid state, depending on the substitution pattern of the R group .

科学研究应用

合成和化学性质

(5-氨基-6-乙氧基吡啶-3-基)硼酸参与了各种化合物的合成。Bouillon等人(2003)讨论了新型卤代吡啶基硼酸和酯的合成,强调它们在Suzuki交叉偶联中的应用,以产生新的吡啶库。这表明了该化合物在化学合成中作为构建块的作用 (Bouillon et al., 2003)。此外,Christinat等人(2007)描述了使用硼酸构建基于硼的大环和树枝状分子的过程,展示了该化合物在形成复杂分子结构中的作用 (Christinat et al., 2007)。

硼中子俘获疗法(BNCT)

Kabalka等人(2002)合成了一种硼化氨基酸作为BNCT的潜在新药剂,突出了硼酸衍生物在癌症治疗中的医学应用 (Kabalka et al., 2002)。Das等人(2000)讨论了BNCT药剂的进一步发展,他们合成了一种水溶性的硼化氨基酸,再次强调了硼酸衍生物在治疗应用中的相关性 (Das et al., 2000)。

制药行业

Ke等人(2022)报告了硼酸催化的未保护的麦芽醇的亲电活化,以在水中形成N-取代羟基吡啉酮,展示了一种具有潜在制药行业应用的高效合成过程 (Ke et al., 2022)。

纳米技术

Christinat等人(2007)还指出了硼酸在构建树枝状纳米结构中的应用,这可能对纳米技术和材料科学产生影响 (Christinat et al., 2007)。

作用机制

Boronic Acids

Boronic acids are a class of compounds that are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules. This property has led to their use in a variety of applications, including drug delivery, sensing, and as tools in chemical biology .

Biochemical Pathways

Boronic acids are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is used in the synthesis of a wide range of organic compounds, including many pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions of the biological environment .

Result of Action and Action Environment

Boronic acids can have a variety of effects depending on their specific structure and the environment in which they are used . For example, they can act as inhibitors of enzymes, interfere with signaling pathways, or be used for cell delivery systems .

未来方向

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences, is also being explored .

属性

IUPAC Name |

(5-amino-6-ethoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFQCTDBDVMTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694440 |

Source

|

| Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

CAS RN |

1309982-25-9 |

Source

|

| Record name | (5-Amino-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)

![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)